molecular formula C10H18N2O2 B8047979 tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B8047979
M. Wt: 198.26 g/mol
InChI Key: MVDURHAWUZLLLY-GCJDJSOWSA-N
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Description

Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that features a unique azabicyclohexane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted azabicyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its ability to act as a conformationally constrained scaffold. This rigidity allows it to interact with specific molecular targets, such as enzymes and receptors, in a highly selective manner. The compound’s unique structure enables it to mimic the s-trans conformational bias expected for oligomers of disubstituted carboxylic acids, thereby influencing the folding and stability of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl group, which enhances its stability and solubility. Its rigid structure makes it particularly valuable in the synthesis of bioactive molecules with defined secondary structures.

Properties

IUPAC Name

tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDURHAWUZLLLY-GCJDJSOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-80-2
Record name rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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